N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

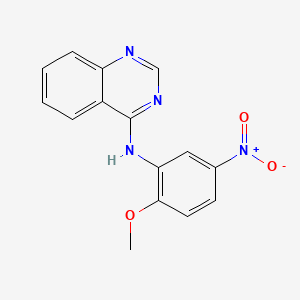

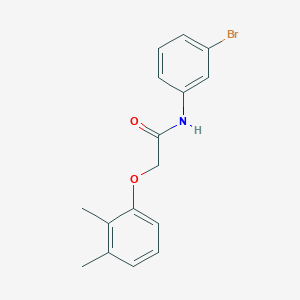

"N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide" belongs to a class of compounds that has garnered interest due to its heterocyclic structure, which is common in many biologically active compounds. The chemical integrates both triazole and thiazole moieties, which are known for their significance in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep chemical reactions, starting from basic heterocyclic scaffolds like diaminomaleodinitrile, which undergo various transformations including cyclization, substitution, and condensation reactions. Conditions like temperature, solvents, and specific reagents play crucial roles in determining the yields and purity of these compounds (Qin et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA). Advanced methods such as single-crystal X-ray diffraction can also be employed to elucidate the three-dimensional arrangement of atoms within the compound (Qin et al., 2016).

Chemical Reactions and Properties

Compounds with triazole and thiazole units are involved in a variety of chemical reactions, contributing to their reactivity and potential as intermediates in organic synthesis. Their reactivity with different electrophiles and nucleophiles under various conditions allows for the formation of a diverse array of products with potential biological activities (Patel & Patel, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility in various solvents, are determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and for developing appropriate handling and storage protocols (Zadorozhnii et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and susceptibility to oxidation and reduction, are essential for predicting the compound's reactivity and stability. These properties help in identifying potential applications in chemical syntheses and in designing new compounds with desired biological activities (Patel & Patel, 2015).

Scientific Research Applications

Synthesis and Characterization

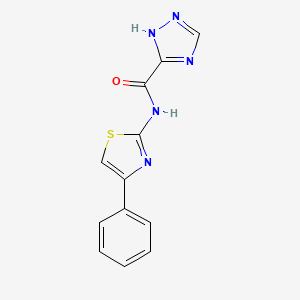

A novel series of heterocyclic compounds, including "N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives," have been synthesized. These compounds were characterized using various spectroscopic techniques to determine their structure and properties. The synthesis process involves reactions that yield compounds with potential for further biological activity studies (Patel & Patel, 2015).

Biological Activities

The compounds synthesized from the "N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide" framework have been evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties. For instance, a series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has shown potent anticancer activities, demonstrating the potential therapeutic applications of these compounds (Gomha et al., 2017).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of compounds derived from "N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide" have been a subject of research, showing that these compounds possess significant antimicrobial properties against various bacteria and fungi. Additionally, some compounds have displayed antioxidant activities, indicating their potential in combating oxidative stress-related conditions (Saundane & Manjunatha, 2016).

Mechanism of Action

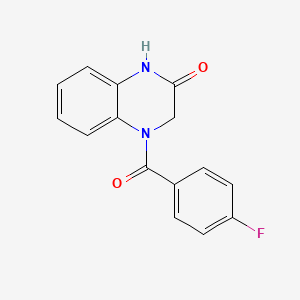

The mechanism of action of similar compounds has been investigated. For instance, N-(4-phenyl-1,3-thiazol-2-yl)-N’-phenylureas were found to exhibit anti-inflammatory activity . The molecular docking interaction of these urea compounds revealed the traditional type II p38 kinase inhibitor’s interactions in the DFG out active site .

Future Directions

The future directions for research on “N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide” and similar compounds could include further investigation of their biological activities. For example, compounds with a structure similar to “N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide” have shown promising antifungal and antibacterial activities. These results suggest that such compounds may provide new insights for antifungal and antibacterial drug development .

properties

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5OS/c18-11(10-13-7-14-17-10)16-12-15-9(6-19-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,17)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQTXAXKCYEYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5519767.png)

![4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)

![3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)

![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)

![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)